3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-18-14-5-4-13(23-3)9-15(14)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIFGBWIFUTDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. The unique structural features, including a benzamide core and thiazole ring with methoxy and methylthio substituents, suggest a diverse range of pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Benzamide core : Provides the scaffold for biological activity.
- Thiazole ring : Known for its role in various pharmacological properties.
- Methoxy groups : Enhance lipophilicity and potentially improve bioavailability.
- Methylthio substituent : May influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds with a benzothiazole moiety exhibit significant anticancer activities. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
The mechanism of action often involves:
- Induction of Apoptosis : Compounds promote programmed cell death in cancer cells.
- Cell Cycle Arrest : The compounds can halt the cell cycle at specific phases, preventing further proliferation.
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Activity
The thiazole ring is associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains by disrupting quorum sensing pathways, which are crucial for bacterial communication and virulence .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits COX enzymes and potentially other targets involved in inflammatory pathways.
- Signal Transduction Modulation : Alters pathways related to cell growth and apoptosis.
- Binding Affinity : Interacts with target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthesis yields, and physicochemical characteristics:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methylthio : Methoxy groups (e.g., in 3,5-dimethoxybenzamide derivatives) improve solubility via hydrogen bonding, while methylthio groups enhance lipophilicity and metabolic stability .
- Indeno-Thiazole vs.
- Halogen vs. Alkoxy : Chloro/fluoro substituents (e.g., in ) reduce electron density, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
